(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid
Description
The compound (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid is a structurally complex molecule featuring:
- A thiophene ring substituted with two methoxycarbonyl groups at positions 3 and 5, a methyl group at position 4, and a sulfonamido group at position 2.
- An (S)-configured α-carbon linked to a phenylpropanoic acid moiety.
- Molecular formula: Likely C₁₈H₁₉NO₈S₂ (inferred from , adjusted for the phenylpropanoic acid substitution).
This sulfonamide derivative is hypothesized to exhibit bioactivity due to its structural resemblance to enzyme-targeting agents.
Properties
Molecular Formula |
C18H19NO8S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO8S2/c1-10-13(16(22)26-2)18(28-14(10)17(23)27-3)29(24,25)19-12(15(20)21)9-11-7-5-4-6-8-11/h4-8,12,19H,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
YZFPWJFROOBFDO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The methoxycarbonyl groups are introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.
Coupling with Phenylpropanoic Acid: The final step involves coupling the thiophene derivative with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes through the sulfonamide group, which mimics the structure of natural substrates. The phenylpropanoic acid moiety can interact with hydrophobic pockets in the enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Modifications
Compound A : 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid ()
- Molecular formula: C₁₂H₁₅NO₈S₂
- Molecular weight : 365.38 g/mol
- Key differences: Lacks the phenyl group on the propanoic acid moiety.
Compound B : (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid ()
- Molecular formula : C₁₁H₁₄N₂O₆S
- Molecular weight : 326.31 g/mol
- Key differences : Replaces the thiophene with a benzene ring and substitutes a carbamoyl group for methoxycarbonyl.
- Implications : The benzene ring may reduce electronic effects compared to thiophene, while the carbamoyl group could alter hydrogen-bonding interactions in biological systems .
Sulfonamido-Linked Amino Acid Modifications
Compound C : (2S)-2-Amino-3-{3,5-diiodo-4-[3-iodo-4-(sulfooxy)phenoxy]phenyl}propanoic acid ()
- Molecular formula: C₁₅H₁₂I₃NO₆S
- Molecular weight : ~787.05 g/mol (estimated)
- Key differences : Features iodinated aryl groups and a sulfooxy substituent instead of methoxycarbonyl-thiophene.
- The sulfooxy group may enhance solubility but reduce membrane permeability .
Structural and Functional Implications
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular weight (g/mol) | ~443.45 (estimated) | 365.38 | 326.31 |
| Key functional groups | Thiophene, sulfonamido | Thiophene, sulfonamido | Benzene, carbamoyl |
| Lipophilicity (logP)* | High (due to phenyl) | Moderate | Low |
*Theoretical values based on substituent contributions.
Hypothesized Bioactivity
- Target compound: The thiophene’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites. The phenylpropanoic acid could enhance binding to hydrophobic pockets .
- Compound B : The carbamoyl group may engage in hydrogen bonding, but the simpler structure might limit target specificity compared to the thiophene derivative .
Biological Activity
(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene moiety and sulfonamide functionality, suggests diverse biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₀₈S₂
- Molecular Weight : 365.39 g/mol
- CAS Number : 1212367-90-2
The compound features a thiophene ring substituted with methoxycarbonyl groups and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria, thereby exhibiting antimicrobial properties .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, although specific studies are still required to confirm this activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to Good | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | Good | |
| Klebsiella pneumoniae | Moderate |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Case Studies
- In Vitro Studies : A study conducted by researchers explored the antibacterial activity of various derivatives of thiophene-based compounds, including this compound. The results demonstrated significant inhibition zones against tested bacterial strains, indicating promising antimicrobial properties .
- Chemical Synthesis and Biological Evaluation : Another research article focused on synthesizing related compounds and evaluating their biological activities. The study highlighted that modifications in the thiophene ring could enhance efficacy against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
